molecular formula C4H10Br2MgO B1588364 Magnesium bromide ethyl etherate CAS No. 29858-07-9

Magnesium bromide ethyl etherate

Cat. No. B1588364
CAS RN: 29858-07-9
M. Wt: 258.24 g/mol
InChI Key: JGZKUKYUQJUUNE-UHFFFAOYSA-L
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Description



  • Magnesium bromide ethyl etherate (MgBr2 · O(C2H5)2) is a chemical compound used as a reagent in various synthetic processes.

  • It is a Lewis acid and finds applications in Diels-Alder reactions and the Cannizzaro reaction.

  • Commercially available, it is usually provided as a solution in diethyl ether or tetrahydrofuran.





  • Synthesis Analysis



    • Ethylmagnesium bromide can be prepared by reacting bromoethane with magnesium in diethyl ether:
      EtBr + Mg → EtMgBr






  • Molecular Structure Analysis



    • Formula: MgBr2 · O(C2H5)2

    • Molecular Weight: 258.23 g/mol





  • Chemical Reactions Analysis



    • Acts as a synthetic equivalent of an ethyl anion synthon for nucleophilic addition.

    • Used as a strong base to deprotonate substrates like alkynes.





  • Physical And Chemical Properties Analysis



    • Flammable solid.

    • Forms combustible dust concentrations in air.

    • Store in a well-ventilated place, away from heat and moisture.




  • Scientific Research Applications

    Catalysis and Organic Synthesis

    • Cannizzaro Reaction : MgBr2·Et2O, combined with triethylamine, facilitates the Cannizzaro reaction at room temperature, smoothly converting aromatic aldehydes into their respective alcohols and carboxylic acids. This method is applicable to both inter- and intramolecular reactions, offering diverse product forms like acids, amides, or esters based on reaction conditions (Abaee, Sharifi, & Mojtahedi, 2005).

    • Photo-Oxidation of Aromatic Methyl Groups : MgBr2·Et2O catalyzes the aerobic photo-oxidation of methyl groups on aromatic nuclei to carboxylic acids using visible light from a standard fluorescent lamp. The bromine radical generated in situ is crucial for this oxidation reaction (Hirashima & Itoh, 2007).

    • Deprotection of p-Methoxybenzyl (PMB) Ether : The MgBr2·OEt2-methyl sulfide system is effective for mild and chemoselective deprotection of PMB ether, even in the presence of sensitive functional groups (Onoda, Shirai, & Iwasaki, 1997).

    Electrochemistry and Structural Analysis

    • Organomagnesium Bromide Solutions : MgBr2·Et2O demonstrates unique electrolytic behavior in polymeric ether solutions, contributing to the understanding of organomagnesium compounds in various solvents (Liebenow, 2000).

    • Structural Studies of Organometallic Compounds : Investigations using techniques like X-ray scattering and EXAFS provide insights into the structure of organomagnesium bromides in solutions, revealing the coordination and bonding characteristics (Wellmar, Hallberg, & Persson, 1991).

    Polymerization Processes

    • Polymerization of Propylene Oxide : MgBr2·Et2O is involved in the polymerization of propylene oxide, exhibiting different kinetic stages and producing polymers with varying molecular weights (Stafford, 1971).

    Safety And Hazards



    • Keep away from heat, sparks, and open flames.

    • Avoid contact with water.

    • Wear protective gear.




  • Future Directions



    • Further research on its applications and potential uses.




    Please note that this analysis is based on available information, and future research may reveal additional insights. If you need further details, consider consulting relevant scientific literature. 🌟


    properties

    IUPAC Name

    magnesium;ethoxyethane;dibromide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C4H10O.2BrH.Mg/c1-3-5-4-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JGZKUKYUQJUUNE-UHFFFAOYSA-L
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOCC.[Mg+2].[Br-].[Br-]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C4H10Br2MgO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80451814
    Record name Magnesium bromide ethyl etherate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80451814
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    258.24 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Physical Description

    White powder; [Alfa Aesar MSDS]
    Record name Magnesium bromide diethyl etherate
    Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
    URL https://haz-map.com/Agents/20714
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    Product Name

    Magnesium bromide ethyl etherate

    CAS RN

    29858-07-9
    Record name Magnesium bromide ethyl etherate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80451814
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Magnesium, dibromo[1,1'-oxybis[ethane]]-
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    115
    Citations
    MS Abaee, R Sharifi, MM Mojtahedi - Organic Letters, 2005 - ACS Publications
    … 10c During our recent studies on Lewis acid catalyzed aldol reactions of heterocyclic ketones, 11 we realized that in the presence of magnesium bromide ethyl etherate (MgBr 2 ·OEt 2 ) …
    Number of citations: 54 pubs.acs.org
    MM Mojtahedi, MS Abaee… - Canadian journal of …, 2006 - cdnsciencepub.com
    … procedure has been developed for the synthesis of α-aminonitriles from aldehydes, amines, and trimethylsilyl cyanide using a catalytic amount of magnesium bromide ethyl etherate in …
    Number of citations: 31 cdnsciencepub.com
    MM Mojtahedi, H Abbasi, MS Abaee - Journal of Molecular Catalysis A …, 2006 - Elsevier
    … and phenols were rapidly protected by hexamethyldisilazane in good to excellent yields at room temperature in the presence of catalytic amount of magnesium bromide ethyl etherate …
    Number of citations: 64 www.sciencedirect.com
    MM Mojtahedi, MS Abaee… - Phosphorus, Sulfur, and …, 2010 - Taylor & Francis
    … Based on our previous experience on the use of magnesium bromide ethyl etherate (MgBr 2 ·OEt 2 ) as an efficient Lewis acid to catalyze various organic transformations under mild …
    Number of citations: 3 www.tandfonline.com
    MS Abaee, MM Mojtahedi, MM Zahedi… - … International Journal of …, 2007 - Wiley Online Library
    … double crossed aldol condensation of heterocyclic ketones with a variety of aromatic aldehydes is described at room temperature in the presence of magnesium bromide ethyl etherate, …
    Number of citations: 30 onlinelibrary.wiley.com
    MM Mojtahedi, MS Abaee, M Bolourtchian… - … , Sulfur, and Silicon …, 2007 - Taylor & Francis
    … Solvent-free ring opening of 1,2-epoxides with aromatic and aliphatic thiols under 1 mol% magnesium bromide ethyl etherate catalysis affords rapid formation of β-hydroxy sulfides at …
    Number of citations: 15 www.tandfonline.com
    MM Mojtahedi, MS Abaee, V Hamidi - Catalysis Communications, 2007 - Elsevier
    … temperature ring opening of various epoxides with aromatic and aliphatic amines under solvent-free conditions in the presence of catalytic amount of magnesium bromide ethyl etherate…
    Number of citations: 26 www.sciencedirect.com
    JM Yost, MR Garnsey, MC Kohler, DM Coltart - Synthesis, 2008 - thieme-connect.com
    … In this report, we describe the development of a magnesium bromide ethyl etherate (MgBr 2 … 6) [7] in dichloromethane, in the presence of magnesium bromide ethyl etherate and N,N-…
    Number of citations: 8 www.thieme-connect.com
    SK Shrestha, A Garzan… - European Journal of …, 2017 - Elsevier
    … , which involved the Grignard reactions of 2,4-difluoro-α-(1H-1,2,4-triazolyl)acetophenone with different alkyl magnesium bromide in the presence of magnesium bromide ethyl etherate. …
    Number of citations: 59 www.sciencedirect.com
    DA Shabalin, EV Ivanova, IA Ushakov… - The Journal of …, 2020 - ACS Publications
    Highly arylated α-alkenyl-β-diketones are synthesized via a two-step sequence consisting of (i) potassium tert-butoxide/DMSO-catalyzed (E)-stereoselective C–H functionalization of …
    Number of citations: 5 pubs.acs.org

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